Gentisein

Vue d'ensemble

Description

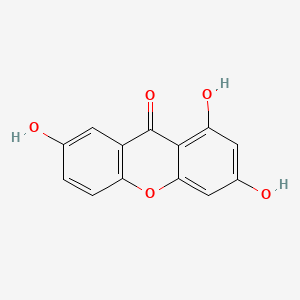

La génistéine est un isoflavonoïde naturel que l’on trouve principalement dans les produits à base de soja. Elle est connue pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses. Structurellement, la génistéine est identifiée comme étant la 5,7-dihydroxy-3-(4-hydroxyphényl)chromén-4-one ou la 4’,5,7-trihydroxyisoflavone . Ce composé est classé comme phytoestrogène en raison de sa capacité à moduler les récepteurs des œstrogènes, ce qui en fait un sujet d’intérêt dans diverses études liées à la santé .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La génistéine peut être synthétisée par plusieurs voies chimiques. Une méthode courante consiste en la cyclisation de la 2,4,6-trihydroxyacetophénone avec le 4-hydroxybenzaldéhyde en conditions basiques pour former la structure de la chroménone . Une autre voie de synthèse comprend l’utilisation du réarrangement de Baker-Venkataraman, où les dérivés de la 2-hydroxyacetophénone sont convertis en isoflavones .

Méthodes de Production Industrielle : Industrialement, la génistéine est souvent extraite du soja et d’autres légumineuses. Le processus d’extraction implique généralement l’utilisation de solvants tels que l’éthanol ou le méthanol pour isoler la génistéine des matières végétales . Le composé extrait est ensuite purifié par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de Réactions : La génistéine subit diverses réactions chimiques, notamment :

Oxydation : La génistéine peut être oxydée pour former des quinones et d’autres produits d’oxydation.

Réduction : La réduction de la génistéine peut conduire à la formation de la dihydrogénistéine.

Substitution : La génistéine peut participer à des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyles.

Réactifs et Conditions Courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrogénation catalytique sont utilisés.

Substitution : Des réactifs comme les halogénures d’alkyle ou les chlorures d’acyle sont utilisés en conditions basiques ou acides.

Principaux Produits Formés :

Oxydation : Quinones et autres dérivés oxydatifs.

Réduction : Dihydrogénistéine et composés apparentés.

Substitution : Dérivés alkylés ou acylés de la génistéine.

4. Applications de la Recherche Scientifique

La génistéine a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la chimie et la synthèse des isoflavonoïdes.

Biologie : Étudiée pour son rôle dans la modulation des activités enzymatiques et des voies de signalisation cellulaire.

Industrie : Utilisée dans le développement de compléments alimentaires et d’aliments fonctionnels.

Applications De Recherche Scientifique

Pharmacological Activities

Gentisein exhibits several pharmacological properties that make it a candidate for further research:

- Antibacterial Activity : this compound has demonstrated antibacterial effects, particularly against Mycobacterium tuberculosis and other pathogenic bacteria. Studies indicate its potential as an antibacterial agent due to its ability to inhibit bacterial neuraminidase .

- Antioxidant Properties : As a xanthone derivative, this compound possesses antioxidant capabilities that may protect cells from oxidative stress. This property is crucial in preventing cellular damage and inflammation .

- Wound Healing : Research has indicated that this compound can promote skin regeneration and wound healing processes. Its mechanisms include the modulation of inflammatory responses and enhancement of collagen synthesis .

Antibacterial Efficacy

A study investigated the antibacterial activity of this compound against various strains of bacteria, including methicillin-resistant Staphylococcus aureus. The findings suggested that this compound could serve as a promising candidate for developing new antibacterial therapies .

Wound Healing Properties

In vitro studies have shown that this compound promotes fibroblast proliferation and migration, which are essential for wound healing. The compound enhances collagen deposition and modulates cytokine production, contributing to improved wound closure rates .

Inhibition of Bacterial Neuraminidase

Research focused on the inhibition of bacterial neuraminidase by xanthones, including this compound, revealed significant inhibitory effects. The study utilized kinetic analysis and molecular docking simulations to elucidate the binding interactions between this compound and bacterial neuraminidase, highlighting its potential as a therapeutic agent against bacterial infections .

Summary of Applications

The following table summarizes the key applications of this compound based on current research:

Mécanisme D'action

La génistéine exerce ses effets par le biais de multiples mécanismes :

Modulation des Récepteurs des Œstrogènes : La génistéine se lie aux récepteurs des œstrogènes, influençant la transcription des gènes sensibles aux œstrogènes.

Inhibition Enzymatiques : Elle inhibe les protéines-tyrosine kinases et la topoisomérase-II, affectant la croissance et la prolifération cellulaires.

Arrêt du Cycle Cellulaire : La génistéine induit un arrêt en phase G2 dans diverses lignées cellulaires, contribuant à ses propriétés anticancéreuses.

Effets Anti-inflammatoires : Elle réduit la sécrétion de cytokines pro-inflammatoires telles que l’interleukine-1β, l’interleukine-6 et l’interleukine-8.

Comparaison Avec Des Composés Similaires

La génistéine est souvent comparée à d’autres isoflavones telles que la daïdzéine et la glycitine :

Daïdzéine : Structurellement similaire à la génistéine mais dépourvue d’un groupe hydroxyle en position C5.

Glycitine : Une autre isoflavone présente dans les produits à base de soja, avec un groupe méthoxy en position C6.

Unicité de la Génistéine : La combinaison unique d’effets œstrogéniques, antioxydants et anticancéreux de la génistéine en fait un composé précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

Gentisein, a compound derived from the roots of Gentiana lutea, has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antitubercular research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is categorized as a stilbenoid, characterized by its phenolic structure. Its molecular formula is , and it exhibits significant solubility in organic solvents. The compound's structure plays a crucial role in its biological activity, influencing its interaction with various biological targets.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties against a range of pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antibacterial Efficacy of this compound Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | 16 µg/mL |

Antitubercular Activity

Research indicates that this compound exhibits significant antitubercular activity. A study conducted on Mycobacterium tuberculosis showed that this compound could reduce bacterial viability significantly at concentrations as low as 16 µg/mL. This activity suggests potential use in adjunctive therapy for tuberculosis.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : this compound has been found to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in bacterial cells, leading to cellular damage and death.

- Membrane Disruption : this compound alters the permeability of bacterial membranes, contributing to its bactericidal effects.

Case Study 1: Efficacy Against Multidrug-Resistant Tuberculosis

A clinical trial involving patients with multidrug-resistant tuberculosis evaluated the efficacy of this compound as an adjunct to standard therapy. Patients receiving this compound showed a significant reduction in bacterial load compared to those receiving standard therapy alone. The study highlighted this compound's potential role in enhancing treatment outcomes for resistant strains.

Case Study 2: Synergistic Effects with Conventional Antibiotics

Another study explored the synergistic effects of this compound when combined with conventional antibiotics such as rifampicin and isoniazid. The combination therapy resulted in lower MIC values for both antibiotics, suggesting that this compound could enhance their effectiveness against resistant strains.

Propriétés

IUPAC Name |

1,3,7-trihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUNZBRHHGLJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200944 | |

| Record name | Gentisein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gentisein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

529-49-7 | |

| Record name | 1,3,7-Trihydroxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentisein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XANTHONE DERIV | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gentisein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7-TRIHYDROXYXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P3G42TQ63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentisein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

321 - 323 °C | |

| Record name | Gentisein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.